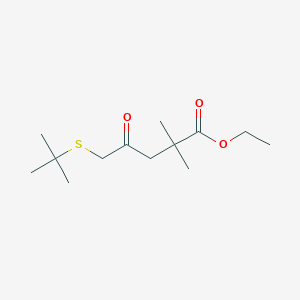

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLZUPPVNMMVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393810 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136558-13-9 | |

| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS 136558-13-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a sulfur-containing organic compound with the CAS number 136558-13-9. Its chemical structure, featuring a thioether linkage, suggests its primary application in the field of medicinal chemistry as a prodrug. This technical guide synthesizes the available information on this compound, focusing on its chemical properties and its potential role in glutathione-mediated bioactivation for targeted drug delivery. Due to the limited publicly available research on this specific molecule, this guide also discusses the general principles of thioether-based prodrugs to provide a theoretical framework for its application.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 136558-13-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₂₄O₃S | Chemical Supplier Catalogs |

| Molecular Weight | 260.39 g/mol | Chemical Supplier Catalogs |

| Appearance | Light Yellow Oil | [1] |

| Boiling Point | 110-132 °C | [1] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [1] |

| Storage | Refrigerator | [1] |

Potential Application in Prodrug Development

Glutathione-Mediated Bioactivation

The presence of a tert-butyl thioether linkage is a key structural feature of this compound. This functional group is known to be relatively stable under normal physiological conditions but can be cleaved in specific cellular environments, such as those with high concentrations of glutathione (GSH). This property is the basis for its potential use in prodrug activation studies.[2]

Glutathione is a tripeptide that plays a central role in cellular detoxification and redox homeostasis. Certain cancer cells exhibit elevated levels of glutathione, which can be exploited for targeted drug release. The proposed mechanism involves the nucleophilic attack of the thiolate group of glutathione on the thioether, leading to the cleavage of the bond and the release of a potentially active therapeutic agent.

Logical Workflow for Prodrug Activation

The following diagram illustrates the conceptual workflow of glutathione-mediated activation of a thioether-containing prodrug like this compound.

Caption: Conceptual workflow of glutathione-mediated prodrug activation.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for the synthesis or biological evaluation of this compound are publicly available, this section provides a generalized, hypothetical protocol for the synthesis of a similar thioether compound. This is for illustrative purposes only and would require optimization for the target molecule.

General Synthesis of a Thioether Derivative

This hypothetical protocol is based on common organic synthesis methodologies for forming thioether bonds.

Materials:

-

An appropriate electrophile containing the ethyl 2,2-dimethyl-4-oxopentanoate backbone with a leaving group (e.g., a halide) at the 5-position.

-

tert-Butylthiol

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a solution of tert-butylthiol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the thiolate.

-

Slowly add a solution of the electrophilic precursor to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Workflow Diagram for Hypothetical Synthesis:

Caption: Hypothetical workflow for the synthesis of a thioether compound.

Conclusion and Future Directions

This compound is a compound with potential applications in the development of glutathione-responsive prodrugs. Its thioether linkage provides a chemical handle for targeted release in cellular environments with elevated glutathione levels, a characteristic of some cancer cells. However, a comprehensive understanding of its efficacy and mechanism of action is currently hindered by the lack of detailed published research.

Future research should focus on:

-

The development and publication of a detailed and optimized synthesis protocol.

-

Full characterization of the compound using modern analytical techniques, including NMR, HPLC, and mass spectrometry, and making this data publicly available.

-

In vitro studies to confirm its stability in physiological buffers and its reactivity with glutathione.

-

Conjugation of this molecule to a known cytotoxic agent and subsequent evaluation of the prodrug's efficacy and selectivity in cancer cell lines with varying glutathione levels.

-

In vivo studies in animal models to assess the pharmacokinetics, biodistribution, and anti-tumor efficacy of prodrugs derived from this molecule.

By addressing these research gaps, the full potential of this compound as a valuable building block in the design of next-generation targeted cancer therapies can be elucidated.

References

Technical Guide: Determination of the Molecular Weight of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed calculation of the molecular weight of the organic compound Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate. The molecular weight is a fundamental physical property crucial for various applications in chemical synthesis, analysis, and formulation. This guide outlines the molecular formula and the atomic weights of its constituent elements, culminating in a precise molecular weight determination.

Molecular Composition and Formula

This compound is a complex organic molecule. Its chemical structure dictates its molecular formula, which is the basis for calculating its molecular weight.

The established molecular formula for this compound is C13H24O3S [1][2].

This formula indicates that each molecule of the compound is composed of:

-

13 Carbon (C) atoms

-

24 Hydrogen (H) atoms

-

3 Oxygen (O) atoms

-

1 Sulfur (S) atom

Atomic Weight Data

The calculation of the molecular weight relies on the standard atomic weights of each element present in the molecule. These values are based on the isotopic composition of the elements as found in nature.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999[3][4][5][6][7] |

| Sulfur | S | 32.066[8][9] |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is performed as follows:

-

Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol

-

Hydrogen: 24 atoms × 1.008 g/mol = 24.192 g/mol [10][11][12]

-

Oxygen: 3 atoms × 15.999 g/mol = 47.997 g/mol [3][4][5][6][7]

Total Molecular Weight = 156.143 + 24.192 + 47.997 + 32.066 = 260.398 g/mol

A reported molecular weight for this compound is 260.39 g/mol , which is consistent with this calculation[1].

Data Summary

For ease of reference, the key quantitative data is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C13H24O3S |

| Calculated Molecular Weight | 260.398 g/mol |

| Reported Molecular Weight | 260.39 g/mol [1] |

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its molecular formula and the atomic weights of its constituent elements.

Experimental Protocols

The determination of molecular weight as presented in this document is a theoretical calculation based on the molecular formula and standard atomic weights. Therefore, no experimental protocols are applicable to this specific calculation. Experimental verification of molecular weight would typically involve techniques such as mass spectrometry, which are beyond the scope of this guide.

References

- 1. This compound (136558-13-9) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. fiveable.me [fiveable.me]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. princeton.edu [princeton.edu]

- 6. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. echemi.com [echemi.com]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a specialized organic compound with potential applications in the field of drug delivery and proteomics. Its structure suggests a role as a prodrug, a molecule that is inactive until it undergoes a chemical transformation within the body to release an active therapeutic agent. The presence of a tert-butyl thioether linkage is a key feature, indicating that this compound is likely designed to be activated by glutathione, a tripeptide that is abundant in many cell types, particularly in tumor cells. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 136558-13-9 |

| Molecular Formula | C13H24O3S |

| Molecular Weight | 260.39 g/mol |

| IUPAC Name | ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate |

| SMILES | CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C |

| Appearance | Light Yellow Oil |

| Boiling Point | 110-132°C |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol |

Structural Diagram:

Caption: 2D structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, singlets for the two methyl groups at the 2-position and the tert-butyl group, and a singlet for the methylene group at the 3-position.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the ester and ketone, the quaternary carbons, the methylene carbon, the carbons of the ethyl group, and the carbons of the tert-butyl group would be expected.

Infrared (IR) Spectroscopy:

-

Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups would be prominent, typically in the range of 1700-1750 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl groups would also be present.

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be expected at m/z = 260.39.

-

Fragmentation patterns would likely involve the loss of the ethoxy group, the tert-butyl group, and other characteristic fragments.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not available in published literature. However, a general synthetic approach and a conceptual experimental workflow for its evaluation as a prodrug are outlined below.

General Synthesis Approach

The synthesis of this molecule would likely involve a multi-step process. A plausible synthetic route is the reaction of a suitable precursor molecule, such as ethyl 2,2-dimethyl-4-oxopentanoate, with a tert-butylthiolating agent.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Glutathione-Mediated Activation Assay

To evaluate the prodrug activation, an in vitro assay using glutathione (GSH) would be performed. The disappearance of the parent compound and the appearance of the released active drug and the tert-butylthiol byproduct would be monitored over time.

Experimental Workflow for Prodrug Activation:

Caption: A general workflow for assessing glutathione-mediated prodrug activation.

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound as a prodrug involves the nucleophilic attack of the thiol group of glutathione on the thioether linkage. This reaction would cleave the bond, releasing the active drug moiety and forming a glutathione-S-tert-butyl conjugate.

Proposed Glutathione-Mediated Activation Pathway:

An In-Depth Technical Guide to the Synthesis of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, a molecule of interest for its potential applications in medicinal chemistry and drug development. The synthesis is designed as a two-step process, commencing with the formation of a key precursor, Ethyl 2,2-dimethyl-4-oxopentanoate, followed by a selective thiolation to yield the final product. This document provides detailed experimental protocols, quantitative data where available from analogous reactions, and a visual representation of the synthetic logic.

Synthesis Pathway Overview

The proposed synthesis of this compound is a sequential process involving two key transformations:

-

Alkylation of Ethyl Isobutyrate: The synthesis initiates with the formation of the lithium enolate of ethyl isobutyrate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This enolate is then subjected to alkylation with chloroacetone to introduce the acetonyl group, thereby constructing the carbon skeleton of the precursor molecule, Ethyl 2,2-dimethyl-4-oxopentanoate.

-

Thiolation of the Keto-Ester Precursor: The second step involves the selective introduction of the tert-butylthio group at the C5 position. This is achieved by generating the kinetic enolate of the ketone functionality in Ethyl 2,2-dimethyl-4-oxopentanoate, again using a strong base like LDA at low temperatures. The subsequent reaction of this enolate with an electrophilic sulfur reagent, such as tert-butylsulfenyl chloride, affords the target molecule, this compound.

The overall synthetic scheme is depicted below:

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate

This procedure details the alkylation of ethyl isobutyrate with chloroacetone.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.1 eq | |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.05 eq | |

| Ethyl isobutyrate | C₆H₁₂O₂ | 116.16 | 1.0 eq | |

| Chloroacetone | C₃H₅ClO | 92.52 | 1.1 eq | |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ||

| Saturated aqueous NH₄Cl solution | ||||

| Diethyl ether | (C₂H₅)₂O | 74.12 | ||

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to form a solution of lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add ethyl isobutyrate (1.0 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add a solution of chloroacetone (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then gradually warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford Ethyl 2,2-dimethyl-4-oxopentanoate.

Step 2: Synthesis of this compound

This procedure describes the thiolation of the precursor keto-ester.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,2-dimethyl-4-oxopentanoate | C₉H₁₆O₃ | 172.22 | 1.0 eq | |

| Diisopropylamine | C₆H₁₅N | 101.19 | 1.1 eq | |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 1.05 eq | |

| tert-Butylsulfenyl chloride | C₄H₉ClS | 124.63 | 1.1 eq | |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ||

| Saturated aqueous NH₄Cl solution | ||||

| Diethyl ether | (C₂H₅)₂O | 74.12 | ||

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

LDA Preparation: Prepare a solution of LDA in anhydrous THF as described in Step 1.

-

Enolate Formation: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. To this solution, add the freshly prepared LDA solution (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to generate the kinetic enolate.

-

Thiolation: To the enolate solution, add a solution of tert-butylsulfenyl chloride (1.1 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution at -78 °C and allow it to warm to room temperature. Extract the mixture with diethyl ether (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: After filtration and removal of the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Yields are estimated based on similar reactions reported in the literature and may vary.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Ethyl isobutyrate | LDA, Chloroacetone | Ethyl 2,2-dimethyl-4-oxopentanoate | 60-75 |

| 2 | Ethyl 2,2-dimethyl-4-oxopentanoate | LDA, tert-Butylsulfenyl chloride | This compound | 50-65 |

Visualization of Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Figure 2: Experimental workflow for the synthesis of the target molecule.

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound. The detailed protocols and structured data are intended to facilitate the practical execution of this synthesis by qualified researchers in the field of organic and medicinal chemistry.

An In-Depth Technical Profile of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a specialized chemical compound with potential applications in the field of drug delivery, specifically as a linker in prodrug design. Its key feature is a thioether bond that can be selectively cleaved by glutathione, a tripeptide abundant in the intracellular environment and often found at elevated levels in tumor cells. This property makes it an attractive candidate for the development of targeted drug delivery systems that release their therapeutic payload under specific physiological conditions. This technical guide provides a summary of the available chemical and physical properties of this compound. However, a comprehensive review of publicly accessible scientific literature and patent databases did not yield detailed experimental protocols for its synthesis or specific quantitative data regarding its biological activity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 136558-13-9 | Various Chemical Suppliers |

| Molecular Formula | C₁₃H₂₄O₃S | Various Chemical Suppliers |

| Molecular Weight | 260.39 g/mol | Various Chemical Suppliers |

| Appearance | Light Yellow Oil | Various Chemical Suppliers |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol | Various Chemical Suppliers |

| Synonyms | 5-(tert-Butylthio)-2,2-dimethyl-4-oxopentanoic acid ethyl ester; 5-[(1,1-Dimethylethyl)thio]-2,2-dimethyl-4-oxo-pentanoic acid ethyl ester | Various Chemical Suppliers |

Table 1: Chemical and Physical Properties

Mechanism of Action: Glutathione-Mediated Cleavage

The primary interest in this compound stems from its potential use as a linker in prodrugs that are activated by glutathione (GSH). The proposed mechanism involves the nucleophilic attack of the thiol group of glutathione on the carbon atom of the thioether bond. This reaction leads to the cleavage of the linker and the release of the active drug molecule.

Caption: Proposed mechanism of glutathione-mediated cleavage of a prodrug containing the thioether linker.

Synthesis

Experimental Protocols

Despite extensive searches, specific experimental protocols detailing the use of this compound in biological systems, including prodrug activation studies, could not be located in publicly available literature.

Biological Activity and Quantitative Data

There is a lack of publicly available quantitative data regarding the biological activity of this compound. This includes data on the kinetics and efficiency of its cleavage by glutathione, its stability in biological media, and its effects on cellular signaling pathways.

Conclusion and Future Directions

This compound presents a promising scaffold for the design of glutathione-responsive prodrugs. Its core value lies in the potential for targeted drug release in environments with high glutathione concentrations, such as the intracellular space of tumor cells. However, the advancement of this compound in drug development is currently hampered by the limited availability of detailed synthetic and biological data in the public domain.

For researchers and drug development professionals interested in utilizing this linker, the immediate next steps would involve:

-

Development and optimization of a robust synthetic route.

-

In vitro characterization of the glutathione-mediated cleavage, including kinetic studies.

-

Assessment of the linker's stability in plasma and other relevant biological fluids.

-

Synthesis and evaluation of prodrugs incorporating this linker with various therapeutic agents.

The generation of such data will be crucial in validating the utility of this compound as a valuable tool in the development of next-generation targeted therapies.

Caption: Proposed research workflow for the evaluation of this compound.

Technical Guide on the Safe Handling of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS No. 136558-13-9) is publicly available. The following information is compiled from supplier data and safety information for structurally related compounds, including aliphatic thioethers, tert-butyl thioethers, and β-keto esters. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

Limited physical and chemical data for this compound is available from chemical suppliers. The known properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 136558-13-9 | Chemical Supplier Websites |

| Molecular Formula | C13H24O3S | [1] |

| Molecular Weight | 260.39 g/mol | [2] |

| Appearance | Light Yellow Oil | [2] |

| Boiling Point | 110-132°C | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |

| Storage | Refrigerator | [2] |

Hazard Identification and Classification (Inferred)

Due to the lack of a specific SDS, the potential hazards are inferred from the functional groups present in the molecule: a thioether (specifically a tert-butyl thioether) and a β-keto ester.

Summary of Potential Hazards:

| Hazard Class | Inferred Classification | Basis for Inference |

| Acute Toxicity (Oral) | Category 4 | General toxicity of some aliphatic thiols and sulfides. |

| Skin Corrosion/Irritation | Category 2 | General irritant nature of organic sulfur compounds and esters. |

| Serious Eye Damage/Irritation | Category 2A | General irritant nature of organic sulfur compounds and esters. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Potential for irritation from volatile organic compounds. |

| Flammability | Not Classified (Combustible) | Low molecular weight thioethers can be flammable; however, with a higher boiling point, this compound is likely combustible. |

GHS Pictograms (Inferred):

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

Given the inferred hazards, the following protocols are recommended for handling this compound.

Personal Protective Equipment (PPE)

A standard laboratory PPE workflow should be followed to ensure personal safety.

General Handling Procedures

-

Avoid Inhalation: Handle exclusively in a chemical fume hood to avoid inhaling vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing by using appropriate PPE.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Inert Atmosphere: For reactions sensitive to oxidation, consider handling under an inert atmosphere (e.g., nitrogen or argon), as thioethers can be susceptible to oxidation.

Storage

-

Temperature: Store in a refrigerator, as recommended by suppliers.[2]

-

Container: Keep the container tightly closed.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Spill Response

A logical workflow for responding to a chemical spill is outlined below.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

-

Reactivity: Thioethers can be oxidized to sulfoxides and sulfones. Avoid contact with strong oxidizing agents. The β-keto ester functionality can undergo various reactions and may be sensitive to strong acids and bases.

-

Chemical Stability: Likely stable under recommended storage conditions.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides.

Toxicological and Ecotoxicological Information (Inferred)

-

Toxicological Data: No specific toxicological data (e.g., LD50, LC50) is available for this compound. Aliphatic thiols and sulfides can be toxic if ingested, inhaled, or absorbed through the skin.

-

Ecotoxicological Data: No specific ecotoxicological data is available. As with most organic chemicals, release into the environment should be avoided.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.

References

"Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate" literature review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS No. 136558-13-9). Despite its commercial availability and potential applications in proteomics research and prodrug activation studies, a thorough search of scientific databases and literature reveals a significant lack of published research on this compound. This document outlines the known information and highlights the current gaps in the scientific understanding of its synthesis, chemical properties, and biological activity.

Introduction

This compound is a sulfur-containing organic molecule with the chemical formula C13H24O3S. Its structure suggests potential utility as a building block in organic synthesis and as a functional probe in biochemical studies. Commercial suppliers indicate its relevance in the fields of proteomics and as a tool for studying prodrug activation mechanisms. However, there is a notable absence of peer-reviewed scientific articles detailing its synthesis, characterization, and application.

Chemical and Physical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that this data is not derived from peer-reviewed experimental studies but from supplier-provided information.

| Property | Value | Source |

| CAS Number | 136558-13-9 | Chemical Suppliers |

| Molecular Formula | C13H24O3S | Chemical Suppliers |

| Molecular Weight | 260.4 g/mol | Calculated |

| Indicated Use | Biochemical for proteomics research, Prodrug activation studies | Chemical Suppliers |

Synthesis and Experimental Protocols

A comprehensive search of scientific literature, including major chemical databases and journals, did not yield any publications describing the synthesis of this compound. While the compound is commercially available, the specific reaction pathways, purification methods, and analytical characterization data (such as NMR, IR, and mass spectrometry) have not been publicly disclosed in the scientific literature.

Biological Activity and Applications

Commercial sources suggest that this compound is used in proteomics research and for studies on prodrug activation. The tert-butylthio group can be a key functional moiety in molecules designed to release an active compound under specific biological conditions, such as in the presence of reducing agents like glutathione. However, no published studies were found that provide quantitative data on its biological activity, mechanism of action, or its specific applications in these fields. There is no information available regarding its interaction with any signaling pathways or its use in specific experimental workflows.

Signaling Pathways and Experimental Workflows

Due to the lack of published research, there is no information available on any signaling pathways modulated by or experimental workflows involving this compound. Therefore, no diagrams can be generated.

Conclusion

While this compound is available as a chemical reagent and is marketed for specific research applications, there is a significant void in the public scientific literature regarding its synthesis, detailed chemical and physical properties, and, most importantly, its biological activity and applications. The absence of peer-reviewed data prevents a more in-depth analysis and the creation of detailed experimental protocols or pathway diagrams as requested. Researchers and drug development professionals interested in this compound should consider this lack of foundational data as a critical knowledge gap that may require primary investigation. Future research would be necessary to elucidate the synthesis, spectroscopic data, and biological profile of this compound to validate its potential uses.

Technical Guide: Solubility Profile of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate (CAS No. 136558-13-9). Due to the limited availability of quantitative solubility data in public literature, this document also furnishes detailed experimental protocols for researchers to determine the precise solubility of this compound in various solvents. The provided methodologies are standard in chemical and pharmaceutical research and are intended to guide scientists in generating reliable and reproducible solubility data.

Introduction

This compound is a complex organic ester with potential applications in various fields of chemical synthesis and drug development. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in reaction chemistry, purification processes, formulation development, and analytical method development. This guide summarizes the currently available qualitative solubility information and provides a framework for the systematic determination of its quantitative solubility.

Qualitative Solubility Data

Initial screenings have provided a baseline understanding of solvents in which this compound is soluble. This information is critical for solvent selection in synthesis, chromatography, and initial formulation trials.

| Solvent | Solubility |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Methanol | Soluble[1] |

Note: The term "soluble" in this context indicates that the compound dissolves in the specified solvent, but does not provide information on the concentration at which saturation is reached.

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the quantitative solubility of an organic compound such as this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of the selected solvent (e.g., 5 mL).

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

3.3. Data Presentation

The quantitative solubility should be expressed in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The results should be tabulated for easy comparison across different solvents and temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While qualitative data indicates that this compound is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, there is a clear need for quantitative solubility data to support advanced research and development activities. The experimental protocol detailed in this guide provides a robust methodology for researchers to generate this critical data in-house. The systematic determination of solubility across a range of solvents and conditions will undoubtedly facilitate the broader application of this compound.

References

Technical Whitepaper: Physical Properties of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the known physical and chemical properties of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, a beta-keto thioether of interest in synthetic chemistry. Due to the limited availability of detailed experimental data in public literature, this paper compiles available information from chemical suppliers and combines it with predicted data and general synthetic methodologies. This guide is intended to serve as a foundational resource for researchers utilizing this compound in further studies.

Chemical Identity and Physical Properties

This compound is a light yellow oil at room temperature. Its core structure features a pentanoate backbone with a ketone at the 4-position, two methyl groups at the 2-position, and a tert-butylthio group at the 5-position.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 136558-13-9 | - |

| Molecular Formula | C₁₃H₂₄O₃S | - |

| Molecular Weight | 260.39 g/mol | - |

| Physical State | Light Yellow Oil | Shanghai Huicheng Biological |

| Boiling Point | 110-132 °C | Shanghai Huicheng Biological |

| Melting Point | Not Available | Shanghai Huicheng Biological |

| Density (Predicted) | 1.010 ± 0.06 g/cm³ | ChemicalBook |

| Refractive Index | 1.471 | - |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Shanghai Huicheng Biological |

Note: The pressure at which the boiling point was measured is not specified in the available literature.

Proposed Synthetic Pathway and Experimental Protocol

Proposed Retrosynthesis

A logical retrosynthetic analysis suggests that the target molecule can be prepared from ethyl 2,2-dimethyl-4-pentenoate and tert-butyl mercaptan.

Caption: Retrosynthetic analysis of the target compound.

General Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known thiol-ene reactions and should be optimized for the specific reactants.

Materials:

-

Ethyl 2,2-dimethyl-4-pentenoate

-

tert-Butyl mercaptan

-

A suitable base catalyst (e.g., sodium methoxide, triethylamine)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of ethyl 2,2-dimethyl-4-pentenoate in an anhydrous solvent under an inert atmosphere, add the base catalyst.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a stoichiometric equivalent of tert-butyl mercaptan to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC or GC-MS is recommended to determine reaction completion).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the final product.

Caption: Proposed workflow for the synthesis of the target compound.

Spectral Data (Predicted)

No experimentally obtained spectra are currently available in the public domain. The following table presents predicted spectral characteristics, which are essential for the identification and characterization of the compound.

Table 2: Predicted Spectral Data

| Spectrum Type | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), gem-dimethyl protons (singlet), methylene protons adjacent to the carbonyl and thioether (multiplets), and the tert-butyl protons (singlet) are expected. |

| ¹³C NMR | Resonances for the ester carbonyl, ketone carbonyl, quaternary carbon, methylene carbons, ethyl ester carbons, and tert-butyl carbons are anticipated. |

| IR (Infrared) | Strong absorption bands are expected for the C=O stretching of the ketone and the ester. C-H stretching and bending vibrations for the alkyl groups will also be present. |

| Mass Spec (MS) | The molecular ion peak (M+) at m/z = 260.39 would be expected, along with fragmentation patterns corresponding to the loss of the ethoxy group, the tert-butyl group, and other characteristic fragments. |

Applications and Future Research

Beta-keto thioethers are valuable intermediates in organic synthesis. They can undergo a variety of transformations, including reduction of the ketone, reactions at the enolizable alpha-protons, and modifications of the thioether linkage. This specific compound, with its sterically hindered gem-dimethyl group, may offer unique reactivity and stability profiles.

Potential research applications could include:

-

Asymmetric reduction of the ketone: Leading to chiral hydroxy thioethers, which are valuable building blocks.

-

Elaboration of the carbon skeleton: Using the enolate of the beta-keto ester for alkylation or aldol reactions.

-

Prodrug development: The thioether linkage could be a target for enzymatic cleavage in biological systems.[1]

Further experimental work is required to fully characterize this compound and explore its synthetic utility. The determination of its precise physical properties and the development of a robust and scalable synthetic protocol are crucial first steps for its broader application in research and development.

References

Methodological & Application

Application Notes and Protocols: Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate for Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a hetero-bifunctional molecule designed for the development of glutathione (GSH)-responsive prodrugs. Its unique structure, featuring a tert-butyl thioether linkage, offers a promising strategy for the targeted release of therapeutic agents within cells exhibiting elevated glutathione levels, a hallmark of various pathological conditions, including cancer. This document provides detailed application notes and protocols for the utilization of this compound as a cleavable linker in prodrug design and activation studies.

The core principle of this technology lies in the selective cleavage of the thioether bond by glutathione, a tripeptide abundant in the intracellular environment but present in significantly lower concentrations extracellularly. This differential in glutathione concentration allows for the design of prodrugs that remain stable in circulation and release their active payload primarily within the target cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Mechanism of Prodrug Activation

The activation of a prodrug incorporating the this compound linker is predicated on a two-step intracellular process initiated by glutathione.

-

Thioether Cleavage: The process begins with a nucleophilic attack by the thiol group of glutathione on the sulfur atom of the tert-butyl thioether. This reaction is often catalyzed by Glutathione S-transferases (GSTs), enzymes that are frequently overexpressed in tumor cells. This cleavage results in the release of tert-butyl thiol and the formation of a glutathione conjugate of the linker.

-

Intramolecular Cyclization and Drug Release: The cleavage of the thioether unmasks a reactive intermediate. The newly formed thiol group on the linker is positioned to undergo a rapid, intramolecular cyclization reaction. This cyclization cascade leads to the formation of a stable cyclic product and the concomitant release of the active drug molecule. The gem-dimethyl substitution on the linker backbone is designed to facilitate this cyclization process through the Thorpe-Ingold effect.

Disclaimer: The following protocols and data are provided as a representative example of how this compound may be used in a hypothetical prodrug system ("Pro-Drug X"). Researchers should optimize these protocols for their specific drug of interest and analytical methods.

Hypothetical Prodrug System: Pro-Drug X

For the purpose of illustrating the application of this linker, we will consider a hypothetical prodrug, "Pro-Drug X," where a model therapeutic agent is covalently attached to the ethyl ester functionality of the linker.

Quantitative Data Summary

The following table summarizes hypothetical data from in vitro activation studies of Pro-Drug X.

| Parameter | Condition | Value |

| Pro-Drug X Activation Half-life (t½) | 10 mM GSH, pH 7.4 | 2.5 hours |

| 1 mM GSH, pH 7.4 | 18 hours | |

| 10 µM GSH, pH 7.4 | > 48 hours (negligible activation) | |

| Active Drug Release (%) | 10 mM GSH, 6 hours | 85% |

| 1 mM GSH, 24 hours | 60% | |

| Pro-Drug X Stability in Plasma | Human Plasma, 37°C, 24 hours | > 95% remaining |

Experimental Protocols

Protocol 1: In Vitro Activation of Pro-Drug X with Glutathione

Objective: To determine the rate and extent of Pro-Drug X activation in the presence of varying concentrations of glutathione.

Materials:

-

Pro-Drug X

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of Pro-Drug X in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare fresh daily.

-

-

Reaction Setup:

-

In separate microcentrifuge tubes, prepare the following reaction mixtures (total volume 1 mL):

-

High GSH: 900 µL PBS, 90 µL of 100 mM GSH stock (final concentration 10 mM), 10 µL of 10 mM Pro-Drug X stock (final concentration 100 µM).

-

Low GSH: 980 µL PBS, 10 µL of 100 mM GSH stock (final concentration 1 mM), 10 µL of 10 mM Pro-Drug X stock (final concentration 100 µM).

-

Control (No GSH): 990 µL PBS, 10 µL of 10 mM Pro-Drug X stock (final concentration 100 µM).

-

-

Incubate all tubes at 37°C.

-

-

Time-Point Sampling and Analysis:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 100 µL from each reaction mixture.

-

Immediately quench the reaction by adding 100 µL of cold acetonitrile containing 0.1% TFA.

-

Centrifuge the samples at 10,000 x g for 5 minutes to precipitate any proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient to separate Pro-Drug X, the active drug, and any intermediates (e.g., 5-95% B over 20 minutes).

-

Detection: Monitor at the absorbance maximum of the active drug and Pro-Drug X.

-

-

-

Data Analysis:

-

Calculate the percentage of Pro-Drug X remaining and the percentage of active drug released at each time point by integrating the respective peak areas.

-

Plot the percentage of Pro-Drug X remaining versus time to determine the activation half-life (t½).

-

Protocol 2: Cellular Activation of Pro-Drug X

Objective: To evaluate the activation of Pro-Drug X in a cellular context and assess its cytotoxicity.

Materials:

-

Cancer cell line with high intracellular GSH (e.g., A549, MCF7)

-

Normal cell line with lower intracellular GSH (e.g., HEK293)

-

Complete cell culture medium

-

Pro-Drug X

-

Active Drug (for comparison)

-

Buthionine sulfoximine (BSO) - an inhibitor of GSH synthesis (optional)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Lysis buffer

-

HPLC system (as in Protocol 1)

Procedure:

-

Cell Seeding:

-

Seed cells in 96-well plates (for cytotoxicity) and 6-well plates (for HPLC analysis) at an appropriate density and allow them to adhere overnight.

-

-

Cytotoxicity Assay:

-

Prepare serial dilutions of Pro-Drug X and the active drug in complete cell culture medium.

-

Replace the medium in the 96-well plates with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the drug stocks).

-

(Optional) To confirm GSH-dependence, pre-treat a set of cells with BSO for 24 hours to deplete intracellular GSH before adding Pro-Drug X.

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Assess cell viability using a standard assay according to the manufacturer's instructions.

-

Calculate the IC₅₀ values for Pro-Drug X and the active drug in both cell lines.

-

-

Intracellular Drug Release Analysis:

-

Treat the cells in the 6-well plates with a fixed concentration of Pro-Drug X (e.g., 10 µM).

-

At various time points (e.g., 2, 6, 12, 24 hours), wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and precipitate proteins with cold acetonitrile.

-

Centrifuge and analyze the supernatant by HPLC as described in Protocol 1 to quantify the intracellular concentrations of Pro-Drug X and the released active drug.

-

Visualizations

Caption: Proposed mechanism of glutathione-mediated activation of Pro-Drug X.

Caption: General experimental workflow for evaluating Pro-Drug X activation.

Application Notes and Protocols for Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate" is not a direct participant in standard solid-phase peptide synthesis (SPPS), its core functional moiety, the S-tert-butylthio (StBu) group , is of significant interest. This group serves as a valuable thiol-protecting group for cysteine residues. The relevant building block for peptide synthesis is Fmoc-Cys(StBu)-OH . This document provides detailed application notes and protocols for the use of Fmoc-Cys(StBu)-OH in peptide synthesis, focusing on its role in forming disulfide bonds and its potential in creating glutathione-sensitive peptide prodrugs.

The S-tert-butylthio protecting group is notable for its stability under the acidic conditions typically used for peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA), while being selectively removable under mild reducing conditions. This orthogonality is a key advantage for the regioselective formation of multiple disulfide bonds in complex peptides.

Synthesis of the Key Building Block: Fmoc-Cys(StBu)-OH

The precursor "this compound" can be envisioned as a source for the tert-butylthio group. However, the direct and more common laboratory synthesis of S-tert-butylthio cysteine derivatives involves the reaction of cysteine with a tert-butylthio donor. A plausible synthetic route to Fmoc-Cys(StBu)-OH involves the reaction of Fmoc-Cys-OH with a sulfenyl chloride derivative generated in situ.

A general representation of this synthesis is depicted below:

Caption: Synthetic scheme for Fmoc-Cys(StBu)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(StBu)-OH is readily incorporated into peptide sequences using standard Fmoc-SPPS protocols. Its stability to the basic conditions of Fmoc deprotection (e.g., piperidine) and acidic cleavage from the resin makes it a versatile tool.

Experimental Protocol: Incorporation of Fmoc-Cys(StBu)-OH into a Peptide Sequence

-

Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

Prepare a solution of Fmoc-Cys(StBu)-OH (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3 eq.) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine, DIEA, 6 eq.) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Continue with subsequent Fmoc deprotection and coupling steps to elongate the peptide chain.

Application in Regioselective Disulfide Bond Formation

The key advantage of the StBu group is its orthogonality to other common cysteine protecting groups like Trityl (Trt) and Acetamidomethyl (Acm). This allows for the stepwise and controlled formation of multiple disulfide bridges within a peptide.

Experimental Workflow for On-Resin Disulfide Bond Formation

Caption: Workflow for regioselective disulfide bond formation.

Experimental Protocol: On-Resin Deprotection of the S-tert-butylthio Group

-

Resin Preparation: After synthesis of the linear peptide containing Cys(StBu), wash the peptidyl-resin thoroughly with DMF.

-

Deprotection Cocktail: Prepare a solution of a reducing agent in DMF. Common reagents include:

-

10-20 equivalents of Dithiothreitol (DTT) with a mild base like N-methylmorpholine (NMM).

-

20% β-mercaptoethanol (BME) with 0.1 M NMM.

-

-

Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours depending on the peptide sequence and steric hindrance. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

-

Washing: Once deprotection is complete, thoroughly wash the resin with DMF to remove the reducing agent and byproducts.

Quantitative Data on Deprotection and Cyclization

| Protecting Group | Deprotection Conditions | Deprotection Time | On-Resin Cyclization Yield | Reference |

| StBu | 20% BME, 0.1 M NMM in DMF | 4-24 hours | Sequence dependent, can be low | [1] |

| StBu | 10 eq. DTT, 20 eq. TEA in DMF | Overnight | Moderate | [2] |

| Trt | 1-2% TFA in DCM | 5 x 2 min | High | [3] |

| Acm | Iodine in DMF/DCM/MeOH | 1-2 hours | Good to High | [4] |

Note: The removal of the StBu group can be sluggish and is highly sequence-dependent.[1] Optimization of the reducing agent, base, and reaction time is often necessary.

Application in Glutathione-Sensitive Peptide Prodrugs

The susceptibility of the S-tert-butylthio disulfide bond to reduction by thiols forms the basis for its use in designing peptide prodrugs that are activated by glutathione (GSH). Glutathione is a tripeptide (γ-Glu-Cys-Gly) present in high concentrations within cells, creating a reducing intracellular environment.

Signaling Pathway for Prodrug Activation

Caption: Glutathione-mediated cleavage of the StBu group.

This activation mechanism is particularly attractive for targeted cancer therapy, as many tumor cells exhibit elevated glutathione levels compared to normal tissues. A peptide prodrug containing a Cys(StBu) linkage could circulate in an inactive form and be preferentially activated at the tumor site, releasing the active therapeutic peptide.

Experimental Protocol: In Vitro Glutathione-Mediated Deprotection Assay

-

Peptide Solution: Prepare a stock solution of the purified StBu-protected peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glutathione Solution: Prepare a stock solution of reduced glutathione (GSH) in the same buffer.

-

Reaction Mixture: Combine the peptide and GSH solutions to achieve final concentrations that mimic physiological conditions (e.g., 1-10 mM GSH).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quenching: Quench the reaction by adding an acid (e.g., TFA) or by immediate freezing.

-

Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) to monitor the disappearance of the starting StBu-protected peptide and the appearance of the deprotected peptide. The identity of the peaks can be confirmed by mass spectrometry.

Quantitative Data on Glutathione-Mediated Reactions

The kinetics of glutathione-mediated cleavage of disulfide bonds are dependent on the specific chemical structure of the disulfide and the surrounding peptide sequence. The half-life of such reactions can range from minutes to many hours.[5]

Summary and Conclusion

The S-tert-butylthio group, for which "this compound" is a potential precursor, provides a valuable tool for peptide chemists. Its incorporation into peptides via Fmoc-Cys(StBu)-OH offers an orthogonal strategy for thiol protection, enabling the regioselective formation of disulfide bonds in complex peptides. Furthermore, the sensitivity of the StBu group to reduction by glutathione opens up exciting possibilities for the design of targeted peptide prodrugs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this chemistry in their synthetic and therapeutic endeavors. Careful optimization of deprotection and cyclization conditions is often necessary to achieve high yields and purity, particularly for complex peptide sequences.

References

Application Notes and Protocols for the Synthesis of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, a specialty chemical with potential applications in drug development and proteomics research. The outlined reaction mechanism is based on established principles of organic synthesis, specifically the electrophilic sulfenylation of a ketone enolate.

Reaction Mechanism

The proposed synthesis of this compound proceeds via a two-step sequence. The first step involves the synthesis of the precursor ketone, Ethyl 2,2-dimethyl-4-oxopentanoate. The second, key step is the α-sulfenylation of this ketone with an electrophilic tert-butylthio source.

The reaction mechanism for the sulfenylation step is proposed as follows:

-

Enolate Formation: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the α-proton of the ketone in Ethyl 2,2-dimethyl-4-oxopentanoate is abstracted to form a lithium enolate. This enolate is a potent nucleophile.

-

Electrophilic Attack: The nucleophilic enolate then attacks the electrophilic sulfur atom of the sulfenylating agent, such as N-(tert-butylthio)phthalimide.

-

Product Formation: This nucleophilic attack results in the formation of a new carbon-sulfur bond, yielding the desired product, this compound, and a phthalimide byproduct.

Plausible Reaction Mechanism for the Sulfenylation Step

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for similar compounds.

Part 1: Synthesis of Ethyl 2,2-dimethyl-4-oxopentanoate (Precursor)

This procedure is adapted from the synthesis of similar β-keto esters.

Materials:

-

Ethyl isobutyrate

-

Acetone

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

-

To this solution, add a mixture of ethyl isobutyrate (1.0 eq) and acetone (1.2 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 2,2-dimethyl-4-oxopentanoate.

Part 2: Synthesis of this compound

Materials:

-

Ethyl 2,2-dimethyl-4-oxopentanoate

-

Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)

-

N-(tert-butylthio)phthalimide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve Ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve N-(tert-butylthio)phthalimide (1.2 eq) in anhydrous THF.

-

Add the solution of N-(tert-butylthio)phthalimide to the enolate solution at -78 °C dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Experimental Workflow

Caption: A summary of the experimental workflow for the synthesis of the target compound.

Data Presentation

The following table summarizes expected quantitative data for the synthesis. Yields are estimates based on similar reactions reported in the literature.

| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Ethyl isobutyrate, Acetone | Sodium ethoxide | Ethanol | Reflux | 4-6 | 60-70 |

| 2 | Ethyl 2,2-dimethyl-4-oxopentanoate | LDA, N-(tert-butylthio)phthalimide | THF | -78 to RT | 6 | 70-85 |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 3.20 (s, 2H), 2.75 (s, 2H), 1.35 (s, 9H), 1.25 (t, J=7.1 Hz, 3H), 1.20 (s, 6H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 208.0, 175.0, 81.5, 48.0, 45.0, 43.0, 30.0, 25.0, 14.0.

-

Mass Spectrometry (ESI): m/z calculated for C₁₃H₂₄O₃S [M+H]⁺: 261.15, found: 261.15.

Safety Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

LDA is a highly reactive and pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

N-(tert-butylthio)phthalimide is an irritant. Avoid inhalation and contact with skin.

-

Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

Application Notes and Protocols for Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate" is not extensively available in published literature. The following application notes and protocols are based on established principles of glutathione-mediated prodrug activation and experimental designs for analogous thioether-containing compounds. This document serves as a representative guide for the potential application of this molecule as a glutathione-responsive prodrug.

Introduction

This compound is a chemical compound featuring a thioether linkage.[1] Such structures are of significant interest in drug development, particularly in the design of prodrugs that can be selectively activated in specific cellular environments. One key characteristic of many cancer cells is an elevated intracellular concentration of glutathione (GSH), a tripeptide thiol. The high levels of GSH can be exploited as a trigger for the targeted release of cytotoxic agents from their corresponding prodrugs. The thioether bond in this compound is hypothesized to be susceptible to cleavage by glutathione, leading to the release of an active therapeutic agent. This targeted activation mechanism has the potential to enhance the therapeutic index of a drug by minimizing its systemic toxicity and maximizing its efficacy at the tumor site.

Physicochemical Properties and Data

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 136558-13-9 | [1][2] |

| Molecular Formula | C13H24O3S | [2] |

| Molecular Weight | 260.39 g/mol | [2] |

| Appearance | Light Yellow Oil | [2] |

| Boiling Point | 110-132°C | [2] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [2] |

| Storage | Refrigerator | [2] |

Proposed Mechanism of Action: Glutathione-Mediated Activation

The central hypothesis for the application of this compound as a prodrug is its activation by intracellular glutathione. In this proposed mechanism, the thiol group of glutathione acts as a nucleophile, attacking an electrophilic center within the prodrug molecule. This nucleophilic attack is believed to initiate the cleavage of the thioether bond, leading to the release of the active drug and a glutathione conjugate. This process is generally slow or absent in normal tissues with physiological GSH concentrations but is significantly accelerated in cancer cells with elevated GSH levels.

Caption: Proposed glutathione-mediated activation of the prodrug.

Experimental Protocols

The following are detailed protocols for evaluating this compound as a glutathione-responsive prodrug.

In Vitro Drug Release Study

Objective: To determine if the release of the active drug from this compound is dependent on the concentration of glutathione.

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system

-

Incubator

Procedure:

-

Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO).

-

Prepare solutions of GSH in PBS at various concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM) to mimic physiological and tumor-specific conditions.

-

Initiate the reaction by adding a small aliquot of the prodrug stock solution to each GSH solution to a final prodrug concentration of 100 µM.

-

Incubate the reaction mixtures at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each reaction mixture.

-

Immediately quench the reaction by adding a suitable quenching agent or by rapid dilution in the mobile phase.

-

Analyze the samples by HPLC to quantify the concentration of the remaining prodrug and the released active drug.

-

Plot the concentration of the released drug as a function of time for each GSH concentration.

Expected Outcome: A time- and GSH-concentration-dependent increase in the concentration of the released active drug.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound in cancer cell lines with varying intracellular GSH levels.

Materials:

-

Cancer cell lines (e.g., A549 - high GSH, MCF-7 - low GSH)

-

Normal cell line (e.g., HEK293T)

-

This compound

-

Released active drug (as a positive control)

-

Cell culture medium and supplements

-

MTT or other cell viability assay kit

-

96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the prodrug and the active drug in the cell culture medium.

-

Treat the cells with varying concentrations of the prodrug and the active drug. Include untreated cells as a negative control.

-

Incubate the plates for 48-72 hours.

-

Perform the MTT assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC50 (half-maximal inhibitory concentration) values for the prodrug and the active drug in each cell line.

Expected Quantitative Data:

| Compound | Cell Line | Intracellular GSH Level | IC50 (µM) |

| Prodrug | A549 | High | Expected to be lower |

| Prodrug | MCF-7 | Low | Expected to be higher |

| Prodrug | HEK293T | Normal | Expected to be significantly higher |

| Active Drug | A549 | High | Expected to be low and similar across cell lines |

| Active Drug | MCF-7 | Low | Expected to be low and similar across cell lines |

Cellular Uptake and Drug Release Analysis

Objective: To confirm the intracellular conversion of the prodrug to the active drug.

Materials:

-

Cancer cell line (e.g., A549)

-

This compound

-

LC-MS/MS system

-

Cell lysis buffer

Procedure:

-

Culture A549 cells in 6-well plates.

-

Treat the cells with the prodrug at a specific concentration (e.g., 2x IC50).

-

At various time points, wash the cells with ice-cold PBS and lyse them.

-

Collect the cell lysates and analyze them using LC-MS/MS to quantify the intracellular concentrations of the prodrug and the released active drug.

Experimental Workflows and Signaling Pathways